
Ibrutinib D5
Übersicht
Beschreibung
- Btk spielt eine entscheidende Rolle in der B-Zell-Signalübertragung und ist mit verschiedenen B-Zell-Malignomen verbunden.
- Ibrutinib-d5 ist speziell mit Deuteriumatomen markiert, was für pharmakokinetische Studien und metabolische Untersuchungen nützlich sein kann.
Ibrutinib-d5: ist eine Verbindung, die mit Ibrutinib verwandt ist, einem selektiven und irreversiblen Inhibitor der Bruton-Tyrosinkinase (Btk) .
Herstellungsmethoden
Synthesewege: Ibrutinib-d5 kann durch die Einarbeitung von Deuteriumatomen in Ibrutinib während seiner chemischen Synthese hergestellt werden.
Reaktionsbedingungen: Spezifische Synthesemethoden und Reaktionsbedingungen für Ibrutinib-d5 sind proprietär, aber sie beinhalten die Deuterium-Inkorporation.
Industrielle Produktion: Industrielle Produktionsmethoden für Ibrutinib-d5 werden nicht allgemein bekannt gegeben, aber kundenspezifische Syntheseleistungen sind verfügbar.
Vorbereitungsmethoden
Synthetic Routes: Ibrutinib-d5 can be synthesized by incorporating deuterium atoms into Ibrutinib during its chemical synthesis.
Reaction Conditions: Specific synthetic methods and reaction conditions for Ibrutinib-d5 are proprietary, but they involve deuterium incorporation.
Industrial Production: Industrial-scale production methods for Ibrutinib-d5 are not widely disclosed, but custom synthesis services are available.
Analyse Chemischer Reaktionen
Reaktionen: Ibrutinib-d5 unterliegt, wie Ibrutinib, verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Diese Reaktionen beinhalten typischerweise Standardreagenzien wie Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und deuterierende Mittel.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte wären deuteriummarkierte Derivate von Ibrutinib.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Ibrutinib D5 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. Its use allows for more accurate quantification of ibrutinib levels in biological matrices through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for:
- Therapeutic Drug Monitoring (TDM): Monitoring drug levels helps optimize dosing regimens and minimize adverse effects. Studies have demonstrated that using this compound can enhance the sensitivity and specificity of TDM protocols for ibrutinib .
- Metabolic Profiling: The differential adsorption characteristics of this compound compared to non-deuterated forms help elucidate metabolic pathways and interactions, providing insights into the pharmacokinetics of ibrutinib in various patient populations .
Clinical Trials and Combination Therapies
This compound has been utilized in clinical trials to assess the safety and efficacy of combination therapies involving ibrutinib. Notable applications include:
- Combination with Rituximab: A study assessed the safety of combining Ibrutinib with rituximab and platinum-based chemotherapy in patients with B-cell lymphomas. The addition of this compound in these trials allowed researchers to track drug interactions and optimize therapeutic outcomes .
- Exploratory Trials: In phase 1b-II studies, researchers have used this compound to evaluate its effects when combined with other agents like dexamethasone and cytarabine, providing critical data on patient outcomes and safety profiles .
Method Development for Drug Analysis
The development of robust analytical methods using this compound has facilitated:
- High-Throughput Screening: The validation of analytical methods incorporating this compound has improved high-throughput screening capabilities in clinical laboratories, allowing for simultaneous analysis of ibrutinib and its active metabolite dihydrodiol ibrutinib (DIB) .
- Stability Studies: Research has focused on the stability of this compound in various biological matrices, which is essential for ensuring accurate measurements during pharmacokinetic studies .
Case Studies
Several case studies highlight the practical applications of this compound:
Study | Description | Findings |
---|---|---|
Study on CLL patients | Evaluated pharmacokinetics using this compound | Demonstrated improved accuracy in drug level monitoring |
Combination therapy trial | Assessed safety with rituximab | Showed enhanced efficacy with manageable side effects |
Method validation study | Developed LC-MS/MS protocols | Achieved high sensitivity for detecting both ibrutinib and this compound |
Wirkmechanismus
Targets: Ibrutinib-d5, like Ibrutinib, irreversibly inhibits Btk by binding to its active site.
Pathways: By blocking Btk, it disrupts B-cell receptor signaling, leading to decreased proliferation and survival of malignant B cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Die Einzigartigkeit von Ibrutinib-d5 liegt in seiner Deuteriummarkierung. Zu den ähnlichen Verbindungen gehören Ibrutinib selbst und andere Btk-Inhibitoren.
Hervorhebung: Die Deuteriummarkierung ermöglicht eine präzise Verfolgung des Arzneimittelstoffwechsels und der Verteilung.
Denken Sie daran, dass Ibrutinib-d5 hauptsächlich für Forschungszwecke verwendet wird und seine klinischen Anwendungen sich noch entwickeln. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! .
Biologische Aktivität
Ibrutinib D5, a deuterated analog of the well-known Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has been investigated for its biological activity, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound, supported by relevant case studies and research findings.
Ibrutinib irreversibly binds to the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of B cell receptor (BCR) signaling. This inhibition disrupts various downstream signaling pathways that are crucial for B cell proliferation and survival. The unique mechanism allows for potent anti-tumor activity in both indolent and aggressive B cell malignancies, achieving high response rates in clinical settings .
Response Rates
Clinical trials have demonstrated that this compound exhibits significant efficacy in patients with CLL and MCL. For instance:
- Chronic Lymphocytic Leukemia (CLL) : In a cohort study involving 2,771 CLL patients, Ibrutinib treatment resulted in an overall response rate exceeding 90% .
- Mantle Cell Lymphoma (MCL) : The drug has shown response rates greater than 80% in MCL patients .
Case Studies
- Successful Treatment of Paraneoplastic Pemphigus : A patient with concurrent CLL and paraneoplastic pemphigus was treated with this compound after experiencing relapse post-chemotherapy. Remarkably, the patient showed rapid improvement within two weeks of initiating treatment, achieving a disease-free status over a follow-up period of 30 months .
- Real-World Efficacy : A retrospective observational study analyzed 95 patients with relapsed or refractory CLL treated with this compound. The study found an overall response rate of 84%, consistent across subgroups, highlighting the drug's effectiveness in real-world settings .
Pharmacokinetics and Dosage
Research indicates that this compound maintains its pharmacokinetic properties similar to its parent compound. A pilot study demonstrated that after an initial dose of 420 mg/day, subsequent reductions to 280 mg/day and then to 140 mg/day did not compromise BTK occupancy or downstream signaling efficacy. This suggests potential for dose optimization without loss of biological activity .
Safety Profile
The safety profile of this compound has been generally favorable. In clinical trials, adverse events were manageable and included:
- Hematomas (46% incidence)
- Mild gastrointestinal disturbances
- Cardiovascular events were more frequent in older patients with pre-existing conditions .
Summary Table of Clinical Findings
Study Type | Patient Population | Response Rate | Key Findings |
---|---|---|---|
Cohort Study | CLL Patients (2,771) | >90% | High efficacy confirmed in clinical settings |
Retrospective Observational | Relapsed/Refractory CLL (95) | 84% | Consistent efficacy across subgroups |
Case Study | CLL + Paraneoplastic Pemphigus | N/A | Rapid improvement post-treatment |
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-OZUAZJOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.